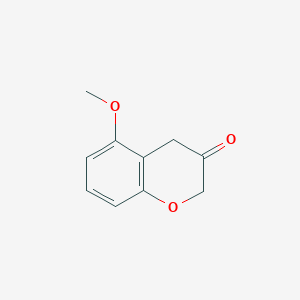
5-Methoxy-3-Chromanone
Cat. No. B027333
Key on ui cas rn:
109140-20-7
M. Wt: 178.18 g/mol
InChI Key: LXLFVZLZBQOFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04992465
Procedure details


A mixture of 6.4 g of 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one, 30 ml of dipropylamine, 0.5 ml of trifluoroacetic acid and 200 ml of toluene is refluxed in a Dean-Stark apparatus for 3 hours. The solution concentrated in vacuo and the residue is added to a solution of 7 g of sodium cyanoborohydride in 160 ml of ethanol and 40 ml of acetic acid. After 15 minutes at room temperature most of the solvent is removed in vacuo. The residue is dissolved in 6N hydrochloric acid and washed with ether. The aqueous layer is made basic and the product is extracted with ether. The aqueous layer is made basic and the product is extracted with ether. The ether layer is dried over magnesium sulfate and the solvent is removed in vacuo, to afford 5-methoxy-3,4-dihydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine which is treated with ethanolic hydrochloric acid to afford 5-methoxy-3,4-di-hydro-N,N-dipropyl-2H-[1]-benzopyran-3-amine hydrochloride, m.p. 219°-221°.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][C:10](=O)[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16].FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH:10]([N:17]([CH2:18][CH2:19][CH3:20])[CH2:14][CH2:15][CH3:16])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=CC2=C1CC(CO2)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed in a Dean-Stark apparatus for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is added to a solution of 7 g of sodium cyanoborohydride in 160 ml of ethanol and 40 ml of acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 15 minutes at room temperature most of the solvent is removed in vacuo
|
|
Duration
|
15 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 6N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer is dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC2=C1CC(CO2)N(CCC)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
